molecular formula C8H5FO4 B1330297 4-Fluorobenzene-1,3-dicarboxylic acid CAS No. 327-95-7

4-Fluorobenzene-1,3-dicarboxylic acid

Cat. No.: B1330297
CAS No.: 327-95-7
M. Wt: 184.12 g/mol
InChI Key: OPWLKVOLSUNGEI-UHFFFAOYSA-N
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Description

4-Fluorobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H5FO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with phenol in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in chloroform at temperatures ranging from 0°C to -5°C . Another method involves heating a mixture of phenol and aluminum chloride in xylene at temperatures between 70°C and 80°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale polycondensation reactions. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .

Comparison with Similar Compounds

4-Fluorobenzene-1,3-dicarboxylic acid can be compared with other benzenedicarboxylic acids, such as:

The presence of the fluorine atom in this compound imparts unique reactivity and properties, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

4-fluorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWLKVOLSUNGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287368
Record name 4-fluorobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-95-7
Record name 4-Fluoro-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 327-95-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluorobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The precursor compound was synthesized from 2-fluoro-5-methylbenzoic acid following the procedure described for 5-fluoro-isophthalic acid.
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